Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1330763-87-5) is a bicyclic heterocyclic building block comprising a 1,2,3-triazole ring fused to a partially saturated pyrazine ring and bearing an ethyl ester at the 3‑position. This scaffold belongs to the broader 1,2,3-triazolo[1,5-a]pyrazine class, which has demonstrated validated biological activities including Hsp90 inhibition (anticancer), DPP‑IV inhibition (type 2 diabetes), BACE‑1 inhibition (Alzheimer’s disease), and antifungal activity.

Molecular Formula C8H12N4O2
Molecular Weight 196.21
CAS No. 1330763-87-5
Cat. No. B580750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
CAS1330763-87-5
SynonymsEthyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Molecular FormulaC8H12N4O2
Molecular Weight196.21
Structural Identifiers
SMILESCCOC(=O)C1=C2CNCCN2N=N1
InChIInChI=1S/C8H12N4O2/c1-2-14-8(13)7-6-5-9-3-4-12(6)11-10-7/h9H,2-5H2,1H3
InChIKeyMJFAOKPGBDXHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1330763-87-5): Core Scaffold Identity and Procurement Relevance


Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1330763-87-5) is a bicyclic heterocyclic building block comprising a 1,2,3-triazole ring fused to a partially saturated pyrazine ring and bearing an ethyl ester at the 3‑position . This scaffold belongs to the broader 1,2,3-triazolo[1,5-a]pyrazine class, which has demonstrated validated biological activities including Hsp90 inhibition (anticancer), DPP‑IV inhibition (type 2 diabetes), BACE‑1 inhibition (Alzheimer’s disease), and antifungal activity [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) by multiple vendors and is exclusively intended for research and laboratory use .

Why Generic 1,2,3-Triazolopyrazine Analogs Cannot Substitute Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate in Research Procurement


The 1,2,3-triazolo[1,5-a]pyrazine scaffold exists in multiple regioisomeric forms (1,2,3- vs. 1,2,4-triazole fusion), oxidation states (tetrahydro vs. fully aromatic), and carboxyl derivatives (ethyl ester, carboxylic acid, Boc‑protected acid, dihydrochloride salt). Each variant exhibits distinct physicochemical properties, reactivity profiles, and biological target engagement . For example, the 1,2,4-triazolo[1,5-a]pyrazine isomer is associated with adenosine A₂A receptor antagonism [1], whereas the 1,2,3-triazolo[1,5-a]pyrazine framework is linked to Hsp90 and DPP‑IV inhibition [2]. The ethyl ester specifically provides a balance of lipophilicity (LogP = −0.442) and polar surface area (TPSA = 69.04 Ų) that differs markedly from the free carboxylic acid or salt forms, directly impacting membrane permeability, solubility, and suitability as a synthetic intermediate . Generic substitution with a different ester, salt, or regioisomer without verification of these parameters can lead to divergent biological outcomes and irreproducible synthetic routes.

Quantitative Differentiation Evidence for Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate Versus Closest Analogs


Regioisomeric Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Fusion Dictates Biological Target Engagement

The 1,2,3-triazolo[1,5-a]pyrazine scaffold (present in the target compound) has been validated as a novel Hsp90 inhibitor chemotype with IC₅₀ values of 60–100 nM against purified Hsp90 and cellular anticancer IC₅₀ values of 2–10 μM across five cancer cell lines [1]. In contrast, the 1,2,4-triazolo[1,5-a]pyrazine regioisomer (e.g., CAS 1187830-58-5) is documented primarily as an adenosine A₂A receptor antagonist scaffold with oral in vivo activity at 3 mg/kg in Parkinson’s disease models [2]. These two regioisomers engage entirely distinct protein targets, meaning they are not functionally interchangeable in any target-based screening campaign.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Ester vs. Carboxylic Acid: Ethyl Ester Provides Superior Lipophilicity for Membrane Permeability and Synthetic Versatility

The ethyl ester group (LogP = −0.442, TPSA = 69.04 Ų) confers significantly higher lipophilicity compared to the corresponding free carboxylic acid analog (4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid, CAS 2386407-02-7, MW 168.15 g/mol) . While experimentally measured LogP for the acid is not available, the Boc-protected acid analog (CAS 1251002-60-4) has a computed LogP of 0.66490, indicating that removal of the ethyl ester increases polarity substantially . The ethyl ester form is preferable as a synthetic intermediate because it can be selectively hydrolyzed to the acid or converted to amides, whereas the acid requires activation for further derivatization.

Physicochemical Properties Prodrug Design Synthetic Chemistry

Tetrahydro Saturation State: Conformational Flexibility Distinguishes This Scaffold from Fully Aromatic Triazolopyrazines

The 4,5,6,7-tetrahydro saturation of the pyrazine ring imparts sp³ character and conformational flexibility absent in fully aromatic [1,2,3]triazolo[1,5-a]pyrazine (CAS 51392-75-7) . This saturation enables the scaffold to adopt non-planar conformations that can access binding pockets unavailable to flat aromatic analogs. The Hsp90 inhibitor study demonstrated that the tetrahydro-triazolopyrazine motif is essential for activity; the resorcinol-substituted tetrahydro derivatives achieved Hsp90 binding IC₅₀ values of 60–100 nM, whereas no fully aromatic triazolopyrazine comparator has been reported with comparable Hsp90 potency [1].

Conformational Analysis Scaffold Diversity Drug Design

Commercial Purity Specification: ≥98% (NLT 98%) Enables Reproducible SAR and Scale-Up

The target compound is commercially available with a purity specification of ≥98% (NLT 98%) from multiple independent suppliers including Leyan (Product No. 1805854) and MolCore (Product No. MC682432) . In contrast, the dihydrochloride salt of the unsubstituted scaffold (CAS 165894-38-2) is typically offered at 95%+ purity, and the free carboxylic acid analog (CAS 2386407-02-7) has limited commercial availability with variable purity . Higher and more consistent purity reduces batch-to-batch variability in biological assays and ensures reliable reactivity in subsequent synthetic transformations.

Quality Control Analytical Chemistry Procurement Specification

Optimal Research and Industrial Application Scenarios for Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate


Hsp90 Inhibitor Lead Optimization and SAR Expansion

The tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine scaffold has demonstrated validated Hsp90 inhibitory activity (IC₅₀ 60–100 nM on purified protein; cellular IC₅₀ 2–10 μM) when derivatized with resorcinol groups [1]. The ethyl ester serves as a versatile intermediate for introducing diverse substituents at the 3‑position via hydrolysis, amidation, or transesterification, enabling rapid SAR exploration around this validated anticancer target.

Antifungal Triazole Development Leveraging the Tetrahydro-Triazolopyrazine Nucleus

The tetrahydro-triazolopyrazine nucleus has been identified as a preferred fused heterocycle for antifungal triazole development, demonstrating potent in vitro activity, broad antifungal spectrum, and improved water solubility compared to alternative fused-heterocycle cores [2]. The ethyl ester form provides a convenient handle for introducing nitrogen-containing aromatic heterocycles known to enhance antifungal potency against Candida, Cryptococcus, and Aspergillus species, including fluconazole-resistant strains [2].

Chemical Biology Probe Development Targeting DPP-IV or BACE-1

Congeners of the 1,2,3-triazolo[1,5-a]pyrazine core have been identified as potent DPP-IV inhibitors for type 2 diabetes and BACE-1 inhibitors for Alzheimer's disease [3]. The ethyl ester building block enables the modular assembly of focused compound libraries for probing these therapeutically relevant targets, with the ester group offering a synthetic handle that can be retained for optimal physicochemical properties or hydrolyzed to the acid for target engagement.

Synthetic Methodology Development and Chiral Pyrazine Synthesis

The tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine system has been employed as a key intermediate in denitrogenative C–C and C–X coupling reactions for the synthesis of chiral 2,5-disubstituted pyrazines with potential hypoglycemic activity [4]. The ethyl ester substituent provides a non-participating ester group compatible with transition-metal-catalyzed cross-coupling conditions, making it suitable for methodology development and diversity-oriented synthesis.

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.